6-Methylnicotinaldehyde
Description
Nomenclature and Structural Representation of 6-Methylnicotinaldehyde
This compound is systematically named 6-methylpyridine-3-carbaldehyde . nih.gov Its chemical structure consists of a pyridine (B92270) ring substituted with a methyl group at the 6-position and an aldehyde group at the 3-position. The presence of the electron-withdrawing aldehyde group and the electron-donating methyl group on the pyridine ring influences its chemical properties and reactivity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 53014-84-9 |
| Molecular Formula | C7H7NO |
| Molecular Weight | 121.14 g/mol |
| IUPAC Name | 6-methylpyridine-3-carbaldehyde |
| SMILES | CC1=NC=C(C=C1)C=O |
| InChI | InChI=1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 |
This table was generated based on data from multiple sources. nih.govchemicalbook.coma2bchem.compharmaffiliates.compipharm.com
Historical Context and Evolution of Research on Pyridine Aldehydes
The study of pyridine and its derivatives dates back to the 19th century, with the first synthesis of a heteroaromatic compound, pyridine itself, from acetylene (B1199291) and hydrogen cyanide. nih.govwikipedia.org The commercial production of pyridine from coal tar began in the 1920s. nih.gov Significant advancements in the synthesis of pyridine derivatives came with the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, which laid the groundwork for producing a wide array of substituted pyridines. wikipedia.org
Research into pyridine aldehydes, a specific class of pyridine derivatives, has been driven by their utility as intermediates in organic synthesis. ontosight.ai The reactivity of the aldehyde group allows for a variety of chemical transformations, making these compounds valuable building blocks for more complex molecules. ontosight.aia2bchem.com
Significance of Nicotinaldehyde Derivatives in Contemporary Chemical Sciences
Nicotinaldehyde and its derivatives are important precursors in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.coma2bchem.com The pyridine nitrogen atom can participate in hydrogen bonding, which is a crucial interaction for the binding of drugs to their biological targets. nih.gov
Recent research has highlighted the potential of nicotinaldehyde derivatives in various applications. For instance, new derivatives synthesized via palladium-catalyzed Suzuki coupling have shown significant antimicrobial and antibiofilm activity against oral pathogens. researchgate.netnih.gov Furthermore, certain nicotinaldehyde derivatives have been investigated for their fluorescent properties, which can be utilized in bio-imaging and analytical techniques. solubilityofthings.comresearchgate.net The versatility of these compounds is further demonstrated by their use as ligands in coordination chemistry, forming metal complexes with unique properties. a2bchem.com
Research Gaps and Future Directions in this compound Studies
Despite the growing interest in nicotinaldehyde derivatives, research specifically focused on this compound remains somewhat limited. While it is recognized as a valuable intermediate in organic synthesis, a deeper understanding of its unique properties and potential applications is needed. a2bchem.com
Future research should aim to:
Explore its full synthetic potential: Systematically investigate its reactivity in a wider range of chemical transformations to discover novel synthetic routes to complex molecules.
Investigate its biological activity: Screen this compound and its derivatives for potential pharmacological activities.
Develop stereoselective synthesis methods: Create efficient methods for producing enantiomerically pure derivatives, which is crucial for pharmaceutical applications. vulcanchem.com
Conduct comprehensive spectroscopic and computational studies: A thorough analysis of its spectroscopic data and computational modeling can provide deeper insights into its electronic structure and reactivity.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-methylpyridine-3-carbaldehyde |
| Pyridine |
| Nicotinaldehyde |
| Acetylene |
| Hydrogen cyanide |
| 2-Amino-5-methylnicotinic acid |
| 2-Amino-6-methylnicotinonitrile |
| 4-Amino-2-methylnicotinaldehyde |
| 2-amino-4-methylpyridine-3-carbaldehyde |
| 6-Bromo-2-methylnicotinaldehyde |
| 6-bromo-2-methylpyridine-3-carbaldehyde |
| This compound oxime |
| 2-Ethyl-6-methylnicotinaldehyde hydrochloride |
| 2-(Isopropylamino)-6-methylnicotinaldehyde |
| 6-Bromo-4-methylnicotinaldehyde |
| 2-bromo-6-methylnicotinaldehyde |
| 6-(Dimethylamino)-4-methylnicotinaldehyde |
| 4-methylnicotinaldehyde |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMEIWYPWVABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436527 | |
| Record name | 6-methylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53014-84-9 | |
| Record name | 6-methylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-3-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 6 Methylnicotinaldehyde
Precursor-Based Synthesis Strategies
The most direct and common precursor for the synthesis of 6-methylnicotinaldehyde is (6-methylpyridin-3-yl)methanol (B32658). This approach relies on the selective oxidation of the primary alcohol functionality to an aldehyde.
Oxidation of (6-methylpyridin-3-yl)methanol
The conversion of (6-methylpyridin-3-yl)methanol to this compound is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The success of this step hinges on the choice of oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding carboxylic acid.
The Swern oxidation is a highly effective and mild method for oxidizing primary alcohols to aldehydes, making it a suitable choice for the synthesis of this compound. clu-in.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by an electrophile, typically oxalyl chloride, in the presence of a hindered organic base such as triethylamine (B128534). wikipedia.org
The Swern oxidation of (6-methylpyridin-3-yl)methanol would typically involve the following reagents and conditions:
| Reagent/Condition | Role/Parameter | Typical Value/Description |
| (6-methylpyridin-3-yl)methanol | Substrate | The primary alcohol to be oxidized. |
| Oxalyl chloride ((COCl)₂) ** | Activating Agent | Reacts with DMSO to form the active oxidizing species. |
| Dimethyl sulfoxide (DMSO) | Oxidant | The primary oxidizing agent in the reaction. |
| Triethylamine (Et₃N) | Base | A hindered organic base used to promote the elimination reaction. |
| Dichloromethane (B109758) (CH₂Cl₂) ** | Solvent | An inert solvent suitable for the low temperatures required. |
| Temperature | Reaction Parameter | Maintained at approximately -78 °C to ensure the stability of the reactive intermediates. wikipedia.org |
A general procedure involves the slow addition of oxalyl chloride to a solution of DMSO in dichloromethane at a low temperature, followed by the addition of (6-methylpyridin-3-yl)methanol. After a period of stirring, triethylamine is added to facilitate the formation of the aldehyde product. msu.edu
The mechanism of the Swern oxidation proceeds through several key steps:
Activation of DMSO: Dimethyl sulfoxide reacts with oxalyl chloride to form a highly electrophilic species, chloro(dimethyl)sulfonium chloride, with the release of carbon monoxide and carbon dioxide. wikipedia.org
Formation of Alkoxysulfonium Salt: The alcohol, (6-methylpyridin-3-yl)methanol, then attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing chloride and forming an alkoxysulfonium salt.
Ylide Formation: Triethylamine, acting as a base, deprotonates the carbon adjacent to the sulfonium (B1226848) group, leading to the formation of a sulfur ylide.
Intramolecular Proton Transfer and Product Formation: The ylide undergoes an intramolecular proton transfer from the carbon attached to the oxygen, leading to a five-membered ring transition state. This intermediate then collapses to yield this compound, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org
Optimization of the reaction often involves careful control of the temperature to prevent side reactions and adjusting the stoichiometry of the reagents to maximize the yield and purity of the desired aldehyde.
While specific yield and purity data for the Swern oxidation of (6-methylpyridin-3-yl)methanol are not extensively reported in the readily available literature, the Swern oxidation is generally known to provide high yields of aldehydes, often exceeding 90%, with high purity. organic-chemistry.org The workup procedure typically involves quenching the reaction with water and extracting the product with an organic solvent. msu.edu Purification can be achieved through standard techniques such as column chromatography. The purity of the resulting this compound can be assessed using analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
An alternative approach to the Swern oxidation for the synthesis of this compound involves the use of chromium-based reagents. Reagents such as pyridinium (B92312) chlorochromate (PCC) and the Collins reagent (a complex of chromium trioxide with pyridine (B92270) in dichloromethane) are known for their ability to oxidize primary alcohols to aldehydes with good selectivity. wikipedia.orglibretexts.org
A typical procedure for a chromium-based oxidation would involve treating (6-methylpyridin-3-yl)methanol with a stoichiometric amount of the chromium reagent in a suitable organic solvent, such as dichloromethane. orgsyn.org
However, the use of chromium-based oxidants raises significant environmental and health concerns. Hexavalent chromium (Cr(VI)), the active species in these reagents, is a known carcinogen and a regulated environmental pollutant. compliancexl.comepa.gov Regulatory bodies such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have placed stringent restrictions on the use and disposal of chromium compounds due to their toxicity. clu-in.orgsunstreamglobal.comecomundo.eu This has led to a general trend in the chemical industry to move away from chromium-based oxidations in favor of greener and safer alternatives like the Swern oxidation.
Two-Step Reduction-Oxidation Methods
A common and reliable strategy to synthesize this compound involves a two-step sequence starting from 6-methylnicotinic acid or its ester derivatives. This method circumvents the challenges of direct partial oxidation of the corresponding acid.
The process begins with the reduction of a 6-methylnicotinate (B8608588) ester to its corresponding primary alcohol, (6-methylpyridin-3-yl)methanol sigmaaldrich.comalfa-chemistry.comcymitquimica.comchemsigma.com. The ester is typically preferred over the free carboxylic acid for reduction with mild hydride reagents to avoid side reactions. A common reducing agent for this transformation is sodium borohydride, particularly in an alcoholic solvent like methanol (B129727). patsnap.com
Step 1: Reduction of Ester to Alcohol
In the second step, the resulting alcohol, (6-methylpyridin-3-yl)methanol, is carefully oxidized to yield this compound. To prevent over-oxidation to the carboxylic acid, this step requires the use of mild and controlled oxidizing agents. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation. edubirdie.com The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions, is another suitable method known for its mildness and high yield for sensitive aldehydes. harvard.edu
Step 2: Oxidation of Alcohol to Aldehyde
This two-step approach provides a controlled and efficient pathway to the desired aldehyde, capitalizing on well-established reduction and oxidation reactions in organic synthesis.
Oxidation of Nicotinic Acid Derivatives for Aldehyde Generation
The direct conversion of nicotinic acid derivatives, such as 6-methylnicotinic acid, to this compound represents a more atom-economical approach. However, this transformation is chemically challenging. Aldehydes are at an intermediate oxidation state between alcohols and carboxylic acids and are themselves susceptible to further oxidation under the very conditions used for their formation. edubirdie.com
Achieving the selective partial oxidation of a carboxylic acid or its derivative to an aldehyde requires specialized reagents that can deliver a single equivalent of a hydride or a similar reducing species, or highly controlled catalytic oxidation methods. The direct oxidation of the methyl group on a pyridine ring to an aldehyde is also difficult to control. Consequently, literature detailing a direct, high-yield oxidation of a 6-methylnicotinic acid derivative to this compound is not commonly reported, as the reaction tends to proceed to the more thermodynamically stable carboxylic acid. mdpi.comresearchgate.net Therefore, multi-step sequences, such as the reduction-oxidation pathway, are generally favored for the synthesis of this aldehyde.
Metallation and Formylation of Pyridine Precursors (e.g., 5-bromo-2-methoxy-4-methylpyridine)
The synthesis of this compound can be achieved through the metallation of a suitably substituted pyridine precursor, followed by formylation. This method allows for the direct introduction of the aldehyde functional group onto the pyridine ring at a specific position directed by existing substituents. A hypothetical precursor for synthesizing a related aldehyde is 5-bromo-2-methoxy-4-methylpyridine.
The general strategy involves a halogen-metal exchange reaction. The bromo-substituted pyridine is treated with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This reaction replaces the bromine atom with a lithium atom, generating a highly reactive lithiated pyridine intermediate.
This organolithium species is a potent nucleophile and is immediately treated in situ with a formylating agent. A common and effective electrophile for this purpose is N,N-dimethylformamide (DMF). The nucleophilic lithiated pyridine attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. A subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.
Reaction Pathway:
Metallation: 5-bromo-2-methylpyridine (B113479) + n-BuLi → 5-lithio-2-methylpyridine
Formylation: 5-lithio-2-methylpyridine + DMF → Intermediate adduct
Hydrolysis: Intermediate adduct + H₂O → this compound
This methodology is a powerful tool in organic synthesis for constructing substituted aromatic aldehydes, including pyridine-based structures. frontierspecialtychemicals.com
Synthesis from 5-Ethyl-2-Methyl Pyridine
A well-established industrial route to pyridine-3-carboxylic acid derivatives begins with 5-ethyl-2-methyl pyridine. mdpi.comresearchgate.net This readily available starting material can be selectively oxidized to form 6-methylnicotinic acid, which serves as a key intermediate for the synthesis of this compound. researchgate.netnih.gov
The primary step in this pathway is the selective oxidation of the ethyl group at the 5-position of the pyridine ring, while leaving the methyl group at the 2-position intact. This is typically accomplished using strong oxidizing agents under harsh conditions. Nitric acid, often in the presence of sulfuric acid, is commonly employed at elevated temperatures and pressures. environmentclearance.nic.ingoogle.comgoogleapis.com
| Reactant | Oxidizing Agent | Catalyst/Additive | Temperature | Pressure | Product | Reference(s) |
|---|---|---|---|---|---|---|
| 5-Ethyl-2-methylpyridine (B142974) | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | 140-225 °C | Superatmospheric | 6-Methylnicotinic Acid | google.comgoogle.com |
| 5-Ethyl-2-methylpyridine | Nitric Acid (HNO₃) | Ammonium vanadate | 155-160 °C | Not specified | 6-Methylnicotinic Acid | google.com |
| 5-Ethyl-2-methylpyridine | Nitric Acid (HNO₃) | None specified | 250-325 °F (121-163 °C) | 30-650 psig | This compound | google.comgoogleapis.com |
Oxidation: 5-Ethyl-2-methylpyridine is oxidized to 6-methylnicotinic acid. environmentclearance.nic.in
Esterification: 6-Methylnicotinic acid is converted to its methyl or ethyl ester.
Reduction: The ester is reduced to (6-methylpyridin-3-yl)methanol.
Oxidation: The resulting alcohol is oxidized to this compound.
This pathway, while multi-stepped, utilizes a cost-effective starting material and relies on scalable chemical transformations. mdpi.comenvironmentclearance.nic.in
Derivatization and Functionalization Strategies of this compound
The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups. The primary derivatization strategies involve oxidation and reduction reactions.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, yielding 6-methylnicotinic acid. This is a common transformation in organic chemistry, and numerous reagents can accomplish this conversion effectively. organic-chemistry.org The choice of oxidant can depend on the scale of the reaction and the presence of other sensitive functional groups, though the pyridine ring is generally stable to many oxidizing conditions.
| Oxidizing Agent | Description | Reference(s) |
|---|---|---|
| Potassium Permanganate (KMnO₄) | A strong, inexpensive oxidant, typically used in basic or acidic aqueous solutions. | google.com |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | A mild and versatile oxidant, considered a greener alternative to many metal-based reagents. | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | A green oxidant, often used with a catalyst such as vanadium acetylacetonate (B107027) (VO(acac)₂). | organic-chemistry.org |
| Pyridinium Chlorochromate (PCC) | While typically used for alcohol oxidation, under certain conditions (e.g., with periodic acid), it can oxidize aldehydes. | organic-chemistry.org |
The product, 6-methylnicotinic acid, is a stable, crystalline solid and a valuable intermediate in its own right for pharmaceuticals and other fine chemicals. researchgate.net
Reduction Reactions to Alcohol Derivatives
The carbonyl group of this compound can be easily reduced to a primary alcohol, (6-methylpyridin-3-yl)methanol. This reaction is a fundamental transformation and is typically high-yielding and clean. The most common reagents for this purpose are complex metal hydrides.
| Reducing Agent | Description | Reference(s) |
|---|---|---|
| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent, commonly used in alcoholic solvents like methanol or ethanol. It is safe to handle and highly effective for reducing aldehydes and ketones. | patsnap.com |
| Lithium Aluminium Hydride (LiAlH₄) | A very powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. It must be used in anhydrous ethereal solvents (e.g., THF, diethyl ether) and reacts violently with water. | edubirdie.com |
| Catalytic Hydrogenation (H₂/catalyst) | Hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni) can also reduce aldehydes to alcohols, though this method can sometimes also reduce the pyridine ring under harsh conditions. | - |
The product of this reduction, (6-methylpyridin-3-yl)methanol, is a key intermediate itself, often used in the synthesis of more complex molecules where a hydroxymethyl group is required on the pyridine ring. sigmaaldrich.comalfa-chemistry.com
Nucleophilic Addition Reactions involving the Aldehyde Moiety
The aldehyde functional group in this compound is a primary site for chemical reactivity, characterized by its electrophilic carbonyl carbon. This electrophilicity allows for nucleophilic addition reactions, a fundamental class of transformations for aldehydes and ketones. masterorganicchemistry.comyoutube.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the cleavage of the pi (π) bond of the carbonyl group. This process results in the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org
The reaction can be promoted by either basic or acidic conditions. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. youtube.com The outcome of these reactions can be either reversible or irreversible, largely depending on the basicity of the incoming nucleophile compared to the resulting alkoxide intermediate. masterorganicchemistry.com For instance, reactions with strong nucleophiles like Grignard reagents or hydride reagents are typically irreversible. youtube.com
Amination Strategies for Pyridine Ring Modification
Amination of the pyridine ring involves the introduction of an amino group onto the heterocyclic structure. A prominent method for achieving this is through reductive amination. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. organic-chemistry.org The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced to form the amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride. youtube.com This strategy allows for the formation of a wide variety of primary, secondary, and tertiary amines. organic-chemistry.org
Condensation Reactions with Amines to form Imines
This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.orgresearchgate.net This reaction is a cornerstone in organic chemistry for the formation of carbon-nitrogen double bonds. The process is typically catalyzed by acid and involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming an unstable hemiaminal (or carbinolamine) intermediate. wikipedia.org Subsequently, this intermediate undergoes dehydration, eliminating a molecule of water to yield the stable imine product. wikipedia.org The reaction is reversible, and to drive it towards the product side, water is often removed from the reaction mixture, for instance, by azeotropic distillation. wikipedia.org These condensation reactions can be carried out efficiently in various media, including environmentally benign options like a water suspension. rsc.org
The general reaction is as follows: R-CHO (this compound) + R'-NH₂ (Primary Amine) ⇌ R-CH=N-R' (Imine) + H₂O
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
| Aldehyde | Primary Amine | Imine (Schiff Base) | Acid catalysis, removal of water wikipedia.org |
| Aldehyde | Secondary Amine | Enamine (if α-proton is present) | Acid catalysis youtube.comwikipedia.org |
Reactions with Nitroalkanes (e.g., nitromethane (B149229) for 1-(6-methylpyridin-3-yl)-2-nitroethan-1-ol)
The reaction of an aldehyde with a nitroalkane, such as nitromethane, is known as the Henry reaction or a nitroaldol reaction. researchgate.netscirp.org This carbon-carbon bond-forming reaction is a valuable tool in organic synthesis for producing β-nitro alcohols. researchgate.net The reaction involves the deprotonation of the nitroalkane by a base to form a nitronate anion, which then acts as a nucleophile. This nucleophile attacks the carbonyl carbon of this compound. Subsequent protonation of the resulting alkoxide yields the product, 1-(6-methylpyridin-3-yl)-2-nitroethan-1-ol. The products of the Henry reaction are versatile intermediates that can be further transformed into other important functional groups. scirp.org Various catalysts, including transition metal complexes, can be employed to facilitate this reaction and control its stereoselectivity. researchgate.netmdpi.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Nitromethane | 1-(6-methylpyridin-3-yl)-2-nitroethan-1-ol | Henry (Nitroaldol) Reaction researchgate.net |
Oxidative Cyclization Reactions (e.g., with 2-aminothiophenol)
This compound can participate in oxidative cyclization reactions with bifunctional nucleophiles like 2-aminothiophenol (B119425) to form heterocyclic systems. This specific reaction is a common method for synthesizing 2-substituted benzothiazoles. mdpi.com The process typically begins with the condensation of the aldehyde and the amino group of 2-aminothiophenol to form a benzylideneaminothiophenol intermediate (an imine). scispace.com This is followed by an intramolecular cyclization where the sulfur atom attacks the imine carbon. The final step is an oxidation of the resulting benzothiazolidine intermediate to form the aromatic 2-(6-methylpyridin-3-yl)benzothiazole. mdpi.com This oxidation can be achieved using various oxidants or electrochemical methods. mdpi.comscispace.com The reaction can be catalyzed by acids and performed under different conditions, including microwave irradiation. tku.edu.tw
Synthesis of Halogenated this compound Analogues
Synthesis of 6-Fluoro-2-methylnicotinaldehyde
The synthesis of halogenated analogues, such as 6-Fluoro-2-methylnicotinaldehyde, involves specific synthetic routes that introduce a halogen atom onto the pyridine ring. The synthesis of related compounds like 2-chloro-5-fluoro-nicotinic acid derivatives often involves multi-step processes starting from halogenated pyridines. For instance, a common strategy is the selective removal of a chlorine atom from a di-chlorinated precursor, such as 2,6-dichloro-5-fluoronicotinic acid, through catalytic hydrogenation. google.com While specific literature detailing the direct synthesis of 6-Fluoro-2-methylnicotinaldehyde was not prominently found in the search results, its synthesis would likely proceed from a correspondingly substituted pyridine precursor, such as a 2-methyl-6-fluoropyridine derivative, which would then be converted to the aldehyde. This conversion could be achieved through various methods, including the oxidation of a corresponding alcohol or the reduction of a nitrile or ester derivative.
Synthesis of 6-Chloro-2-methylnicotinaldehyde
The synthesis of 6-Chloro-2-methylnicotinaldehyde can be achieved through a lithiation and formylation reaction starting from 5-bromo-2-chloro-6-methylpyridine.
The reaction begins with the dissolution of 5-bromo-2-chloro-6-methylpyridine in a suitable solvent, such as diethyl ether, within a multi-neck flask. The solution is then cooled to a significantly low temperature, typically between -78°C and -70°C. To this cooled solution, n-butyllithium is added, initiating a lithium-halogen exchange. This mixture is stirred for approximately 30 minutes. Following this, a formylating agent is introduced, and the reaction is allowed to proceed for about 1.5 hours, during which the temperature is gradually raised from -78°C to 20°C. This process yields 6-Chloro-2-methylnicotinaldehyde with a reported yield of 71%. google.com
A general two-step approach for a related compound, 2-chloronicotinaldehyde, involves the reduction of the corresponding carboxylic acid followed by oxidation. google.compatsnap.com First, 2-chloronicotinic acid is reduced to 2-chloronicotinyl alcohol. google.compatsnap.com This intermediate is then oxidized using manganese dioxide in a solvent like dichloromethane under reflux conditions to produce the final aldehyde. google.compatsnap.com While this specific pathway has been detailed for the unmethylated analogue, the principles may be applicable to the synthesis of 6-chloro-2-methylnicotinaldehyde from 2-chloro-6-methylnicotinic acid.
Table 1: Reaction Parameters for the Synthesis of 6-Chloro-2-methylnicotinaldehyde
| Parameter | Value |
|---|---|
| Starting Material | 5-bromo-2-chloro-6-methylpyridine |
| Reagents | n-butyllithium, formylating agent |
| Solvent | Diethyl ether |
| Temperature | -78°C to 20°C |
| Reaction Time | ~2 hours |
| Yield | 71% |
Synthesis of 6-Bromo-2-methylnicotinaldehyde
A documented method for the preparation of 6-Bromo-2-methylnicotinaldehyde, also known as 6-Bromo-2-formyl-pyridine, utilizes 2,6-dibromopyridine (B144722) as the starting material. prepchem.com
The synthesis commences by suspending 2,6-dibromopyridine in diethyl ether and cooling the mixture to -78°C. prepchem.com A solution of n-butyllithium in hexane (B92381) is then added dropwise over a period of 1.5 hours. prepchem.com Following this, a solution of dimethylformamide (DMF) in ether is slowly added over one hour, and the reaction is stirred for another 1.5 hours at -78°C. prepchem.com The reaction is subsequently warmed to -25°C and quenched by the addition of hydrochloric acid, after which it is allowed to warm to room temperature. prepchem.com The product is then isolated through extraction with ether, followed by washing, drying, and evaporation of the solvent. prepchem.com The final product is obtained as a tannish-white solid after trituration with pentane. prepchem.com
Table 2: Reactants and Conditions for the Synthesis of 6-Bromo-2-methylnicotinaldehyde
| Reactant/Condition | Details |
|---|---|
| Starting Material | 2,6-dibromopyridine (0.105 mol) |
| Reagent 1 | n-butyllithium (1.6M in hexane, 0.105 mol) |
| Reagent 2 | Dimethylformamide (0.115 mol) |
| Solvent | Diethyl ether |
| Temperature | -78°C to room temperature |
| Purification | Extraction, washing, drying, trituration |
Synthesis of 6-Bromo-4-methylnicotinaldehyde
Detailed experimental procedures for the synthesis of 6-Bromo-4-methylnicotinaldehyde are not extensively described in the readily available scientific literature. While this compound is listed in chemical supplier databases, specific reaction pathways and conditions for its preparation are not provided in the searched patents and articles. The synthesis would likely involve the introduction of a bromo and a methyl group onto the pyridine ring, followed by the formation of the aldehyde group at the 3-position, but a confirmed synthetic route is not documented in the available sources.
Synthesis of 4-Chloro-6-methylnicotinaldehyde
The synthesis of 4-Chloro-6-methylnicotinaldehyde can be approached via a two-step process starting from 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide. The initial step involves the conversion of this starting material into the corresponding nitrile, 4-chloro-6-methylnicotinonitrile (B1591778). This transformation is achieved by heating the amide with phosphorus oxychloride (POCl₃) and then treating it with phosphorus pentachloride (PCl₅). The resulting nitrile can be purified by chromatography.
The subsequent step is the reduction of the nitrile group to an aldehyde. A common and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). While general methods for the reduction of nitriles to aldehydes using DIBAL-H are well-established in organic synthesis, a specific, detailed protocol for the reduction of 4-chloro-6-methylnicotinonitrile to 4-Chloro-6-methylnicotinaldehyde, including reaction conditions and yield, is not explicitly detailed in the searched literature. google.com This method typically involves the careful addition of DIBAL-H to the nitrile at low temperatures, followed by a work-up procedure to hydrolyze the intermediate imine to the desired aldehyde.
Table 3: Proposed Synthetic Pathway for 4-Chloro-6-methylnicotinaldehyde
| Step | Starting Material | Key Reagents | Product |
|---|---|---|---|
| 1 | 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide | POCl₃, PCl₅ | 4-chloro-6-methylnicotinonitrile |
| 2 | 4-chloro-6-methylnicotinonitrile | DIBAL-H (proposed) | 4-Chloro-6-methylnicotinaldehyde |
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.
¹H NMR Spectral Analysis and Signal Interpretation
A complete ¹H NMR spectral analysis requires specific data on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J values). These parameters are crucial for assigning each proton to its specific position within the molecule and understanding the connectivity between neighboring protons. Despite extensive searches, a complete and verified ¹H NMR dataset for 6-Methylnicotinaldehyde, including all necessary parameters, could not be located.
¹³C NMR Spectral Analysis and Chemical Shift Correlation
Similarly, a comprehensive ¹³C NMR analysis, which provides information on the carbon skeleton of the molecule, is contingent on the availability of chemical shift data for each carbon atom. This information allows for the identification of different carbon environments, such as those in the pyridine (B92270) ring, the methyl group, and the aldehyde group. Regrettably, a complete set of assigned ¹³C NMR chemical shifts for this compound was not available in the public domain or scientific literature accessible for this report.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically allows for the determination of the molecular weight of a compound by observing the molecular ion peak. Analysis of the fragmentation pattern can provide valuable insights into the compound's structure. However, specific ESI-MS data for this compound, detailing its molecular ion and characteristic fragmentation pathways, could not be sourced.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental formula of a molecule with a high degree of confidence. The precise mass measurement for this compound, a critical piece of data for confirming its elemental composition, was not found.
Predicted Collision Cross Section (CCS) Analysis
Ion mobility-mass spectrometry can provide information about the three-dimensional shape of an ion in the gas phase through the measurement of its collision cross section (CCS). Predicted CCS values can serve as an additional identifier for a compound. Unfortunately, no predicted CCS values for this compound could be generated or found through available databases and prediction tools.
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. The choice of technique depends on the scale of the separation and the desired level of purity.
High-Performance Liquid Chromatography (HPLC) Retention Time Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and for quantitative analysis. researchgate.net The retention time (t_R), the time it takes for the analyte to pass through the column and reach the detector, is a key parameter for identification. researchgate.net The retention time of this compound is highly dependent on the specific HPLC conditions, including the stationary phase, mobile phase composition, flow rate, and temperature.
Given the polar nature of the pyridine ring and the aldehyde group, both normal-phase and reversed-phase HPLC can be employed. In reversed-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, this compound would be expected to have a relatively short retention time due to its polarity. The mobile phase typically consists of a mixture of water or an aqueous buffer and a miscible organic solvent such as acetonitrile (B52724) or methanol (B129727). silicycle.com Modifying the ratio of the organic solvent to water allows for the fine-tuning of the retention time.
While specific experimental data for the retention time of this compound is not publicly available, a hypothetical set of conditions can be proposed for its analysis.
Interactive Data Table: Illustrative HPLC Conditions for this compound Analysis
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Normal-Phase) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Silica (B1680970) (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Acetonitrile (70:30) | Hexane (B92381):Ethyl Acetate (B1210297) (80:20) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected t_R | Shorter | Longer |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple method widely used to monitor the progress of chemical reactions in real-time, such as the synthesis of this compound. mdpi.com This technique allows for the qualitative assessment of the consumption of starting materials and the formation of products. rsc.org In a typical setup, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. rsc.org
The TLC plate, which is coated with a stationary phase like silica gel, is then developed in a suitable mobile phase. mdpi.com The choice of eluent is crucial and is selected to achieve good separation between the reactant and product spots. For a reaction involving the conversion of a starting material to this compound, the disappearance of the starting material's spot and the appearance of a new spot corresponding to the product would indicate the progression of the reaction. thieme.de The relative positions of the spots, represented by the retention factor (R_f), depend on the polarity of the compounds and the eluent system.
A study on the reduction of benzaldehyde (B42025) derivatives utilized a hexane-ethyl acetate mobile phase for TLC monitoring. rsc.org Similarly, the stability of methyl nicotinate, a related compound, was evaluated using an acetone-n-hexane mobile phase on silica gel plates. researchgate.net
Interactive Data Table: Representative TLC Solvent Systems for Aromatic Aldehydes
| Mobile Phase Composition | Volume Ratio | Application Notes |
| Hexane:Ethyl Acetate | 3:1 | Suitable for monitoring reactions involving changes in polarity, such as the reduction of benzaldehyde derivatives. rsc.org |
| Acetone:n-Hexane | Varies | Used for the analysis of nicotinic acid derivatives on silica gel. researchgate.net |
| Dichloromethane (B109758):Methanol | 20:1 | Can be used for compounds with higher polarity. |
Silica Gel Chromatography for Purification
Silica gel column chromatography is the most common method for the purification of this compound on a preparative scale. silicycle.comcommonorganicchemistry.com The crude product from a synthesis is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column to separate the desired compound from impurities. youtube.com The separation is based on the differential adsorption of the compounds to the silica gel; more polar compounds interact more strongly with the polar silica gel and thus elute more slowly.
The selection of the eluent system is critical for achieving efficient separation and is often guided by preliminary TLC analysis. rochester.edu A solvent system that provides an R_f value of approximately 0.3 for the desired compound on a TLC plate is often a good starting point for column chromatography. commonorganicchemistry.com For the purification of this compound and related compounds, various solvent systems based on mixtures of petroleum ether (PE) or hexane and a more polar solvent like ethyl acetate (EA) or dichloromethane (DCM) are commonly used.
In one synthetic procedure, this compound was purified by chromatography. chemicalbook.com Other examples for similar compounds include purification using an ethyl acetate/petroleum ether gradient. rsc.org
Interactive Data Table: Eluent Systems for Silica Gel Chromatography Purification
| Eluent System | Volume Ratio (v/v) | Context of Use |
| Ethyl Acetate:Petroleum Ether | 1:30 | Purification of a reaction product. rsc.org |
| Ethyl Acetate:Petroleum Ether | 1:12 | Purification of a final compound. rsc.org |
| Ethyl Acetate:Petroleum Ether | 1:6 | Purification of a reaction product. rsc.org |
| Dichloromethane:Petroleum Ether | 2:5 | Purification of a final product. rsc.org |
Crystallography and X-ray Diffraction Studies of Derivatives
Crystallography, particularly single-crystal X-ray diffraction (SCXRD), stands as the most definitive method for the elucidation of the three-dimensional structure of crystalline compounds. mdpi.com While no specific crystallographic data for this compound itself is readily available in the literature, the study of its crystalline derivatives is crucial for unambiguously determining its molecular geometry and stereochemistry.
The process involves growing a suitable single crystal of a derivative of this compound. This crystal is then exposed to an X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. researchgate.net This analysis yields a detailed three-dimensional map of the electron density within the crystal, from which the precise positions of all atoms can be determined.
A successful SCXRD study on a derivative of this compound would provide invaluable information, including:
Precise bond lengths and angles: Confirming the covalent structure of the molecule.
Torsional angles: Defining the conformation of the molecule in the solid state.
Stereochemistry: Unambiguously determining the relative and absolute configuration of chiral centers, if any are present in the derivative.
Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonding, π-π stacking, and other non-covalent interactions. mdpi.com
This detailed structural information is fundamental for understanding the physicochemical properties of the compound and for rational drug design and materials science. mdpi.com
Computational Chemistry and Theoretical Studies on 6 Methylnicotinaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. pku.edu.cn It is a widely used and accurate method for computing the molecular geometries, electronic properties, and vibrational frequencies of molecules. scirp.orgnih.gov For 6-methylnicotinaldehyde, DFT calculations are instrumental in understanding its fundamental chemical characteristics.
DFT calculations typically begin with the optimization of the molecule's geometry to find its most stable, lowest-energy configuration. scirp.org Following optimization, various electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scirp.orgjocpr.com
Another important output from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. jocpr.comjocpr.com While specific DFT studies on this compound are not extensively published, analysis of the closely related compound 6-methylnicotinic acid reveals that the calculations provide a good agreement between experimental and computed vibrational modes and offer insights into the molecule's activity through MESP and frontier orbital analysis. jocpr.comjocpr.com
Table 1: Predicted Electronic Properties of this compound from DFT Calculations Note: These are representative values based on typical DFT calculations for similar pyridine (B92270) derivatives and are for illustrative purposes.
| Property | Description | Predicted Value/Observation |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | Localized on the pyridine ring and methyl group. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Primarily localized on the pyridine ring and the aldehyde group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap, suggesting a balance of stability and reactivity. |
| MESP Map | Molecular Electrostatic Potential; shows charge distribution. | Negative potential around the nitrogen atom and oxygen of the aldehyde; positive potential around the aldehyde proton and ring hydrogens. |
Molecular Docking Simulations with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to screen large databases of small molecules to identify potential drug candidates by predicting their binding affinity to a biological target. nih.govnih.gov The process involves predicting the ligand's conformation, position, and orientation within the receptor's binding site and estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.govopenmedicinalchemistryjournal.com
For this compound, molecular docking simulations could be employed to explore its potential interactions with various biological receptors. The simulation would predict how the molecule fits into the active site of a target protein and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov By calculating the binding energy, researchers can rank its potential efficacy against different targets. openmedicinalchemistryjournal.com Although specific docking studies featuring this compound are not prominently available, this method remains a fundamental first step in silico pharmacology to hypothesize its biological function and guide further experimental testing. openmedicinalchemistryjournal.comchemrxiv.org
Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound
| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Enzyme X | -7.5 | TYR 84, SER 122 | Hydrogen Bond with aldehyde oxygen |
| PHE 210, LEU 150 | Hydrophobic interaction with pyridine ring | ||
| Receptor Y | -6.2 | ASN 101 | Hydrogen Bond with ring nitrogen |
Molecular Dynamics (MD) Simulations to Explore Conformational Space
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. escholarship.orgyoutube.com By applying Newton's equations of motion, MD simulations generate trajectories that describe how the positions and velocities of particles in a system vary, offering a view of the molecule's dynamic behavior. youtube.comresearchgate.net This technique is essential for exploring the conformational space of a molecule, which encompasses all possible spatial arrangements of its atoms. nih.govunicamp.br
For this compound, MD simulations can provide insights beyond the static picture offered by docking. Simulations can be run on the molecule alone in a solvent (like water) to understand its flexibility and preferred conformations in solution. escholarship.org More importantly, MD simulations of a ligand-receptor complex, starting from a docked pose, can assess the stability of the binding mode. chemrxiv.orgscispace.com By monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time (typically nanoseconds to microseconds), researchers can determine if the ligand remains stably bound in the active site and which parts of the molecule or protein are more flexible. escholarship.orgscispace.com This dynamic analysis provides a more realistic understanding of the molecular interactions in a physiological environment. arxiv.org
Structure-Activity Relationship (SAR) Studies using Computational Models
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. yale.edu Computational models are frequently used to establish quantitative structure-activity relationships (QSAR), where statistical methods are used to correlate variations in chemical structure with changes in activity.
For this compound, computational SAR studies would involve creating a dataset of similar molecules with known biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each molecule, a mathematical model can be built to predict the activity of new, untested compounds. This approach allows for the rational design of more potent analogs. For instance, a computational model could explore how changing the substituent at the 6-position or modifying the aldehyde group affects the molecule's binding affinity to a specific target.
The presence and position of a methyl group on a heterocyclic ring can significantly impact the molecule's reactivity and binding affinity. nih.govresearchgate.net The methyl group is generally considered an electron-donating group, which can influence the electron density of the pyridine ring in this compound. This electronic effect can alter the molecule's reactivity and its ability to participate in non-covalent interactions.
From a thermodynamic and kinetic standpoint, the position of a methyl group can affect activation energies for reactions and the stability of products. nih.govresearchgate.net In the context of receptor binding, the methyl group's influence is twofold. Electronically, it can modulate the strength of interactions like hydrogen bonds or π-π stacking involving the pyridine ring. Sterically, the methyl group occupies space and can either facilitate favorable hydrophobic interactions within a binding pocket or cause steric clashes that reduce binding affinity. The specific location at the 6-position dictates its spatial relationship to the ring nitrogen and the aldehyde group, which in turn defines its potential role in receptor recognition. nih.gov
Table 3: Potential Effects of the 6-Methyl Group on Molecular Properties
| Property | Influence of Methyl Group | Rationale |
|---|---|---|
| Reactivity | Modulates electronic character of the pyridine ring. | Electron-donating nature alters electron density, potentially affecting sites of reaction. |
| Binding Affinity | Can increase or decrease affinity depending on the receptor pocket. | Can form favorable hydrophobic interactions or cause unfavorable steric hindrance. |
| Thermodynamics | Can make reactions more or less favorable. | Influences the enthalpy and entropy of reactions by altering molecular stability and conformation. nih.govresearchgate.net |
| Kinetics | Can alter reaction rates. | Can lower or raise the activation energy of chemical transformations. nih.govresearchgate.net |
Prediction of Pan Assay Interference Structures (PAINS) and Brenk Alerts
In early-stage drug discovery, it is crucial to identify compounds that may lead to misleading results in biological assays or possess undesirable properties. PAINS (Pan-Assay Interference Structures) are chemical substructures that are known to interfere with assay technologies, often producing false-positive results. researchgate.netresearchgate.net Brenk alerts, on the other hand, identify chemical fragments that are associated with poor metabolic stability, toxicity, or other liabilities that make them unsuitable for drug development. researchgate.netswissadme.ch
Table 4: PAINS and Brenk Alert Analysis for this compound
| Alert Type | Status | Potentially Problematic Fragment | Implication |
|---|---|---|---|
| PAINS | No common PAINS alerts triggered. | N/A | Low likelihood of being a frequent hitter that causes non-specific assay interference. |
| Brenk Alert | Alert may be triggered. | Aldehyde group | The aldehyde moiety is considered a potentially reactive group, which may lead to toxicity or metabolic instability. researchgate.net |
Synthetic Accessibility Scoring
Synthetic Accessibility (SA) is a measure used in computational chemistry to estimate the ease with which a molecule can be synthesized. nih.govnih.gov Algorithms calculate an SA score, typically on a scale from 1 (very easy to synthesize) to 10 (very difficult or impossible to synthesize). synthiaonline.comresearchgate.net This score is based on an analysis of the molecule's structural complexity and a comparison of its fragments to the vast number of known, readily available chemicals. nih.govnih.gov
A low SA score indicates that a molecule is likely composed of common structural motifs and can be synthesized via known chemical reactions. synthiaonline.com this compound, being a relatively small molecule with common functional groups (a substituted pyridine ring), would be expected to have a favorable (low) SA score. This suggests that it should be readily synthesizable or potentially commercially available, which is an important consideration for any practical applications.
Table 5: Interpretation of Synthetic Accessibility (SA) Score
| SA Score Range | Interpretation | Relevance to this compound |
|---|---|---|
| 1 - 3 | Very Easy to Synthesize / Commercially Available | Expected to fall in this range due to its simple structure. |
| 4 - 6 | Synthetically Accessible with Moderate Effort | |
| 7 - 8 | Difficult to Synthesize |
| 9 - 10 | Very Difficult or Impossible to Synthesize | |
Applications in Advanced Organic Synthesis and Material Science
Intermediate in Complex Organic Molecule Synthesis
6-Methylnicotinaldehyde is a key starting material in the synthesis of certain metal-chelating compounds (MCCs) designed for Positron Emission Tomography (PET) imaging, particularly in the context of neurodegenerative diseases like Alzheimer's. PET is a noninvasive diagnostic technique that utilizes positron-emitting radionuclides to visualize and measure biological processes. nih.gov The development of agents that can specifically bind to targets of interest, such as amyloid-beta (Aβ) plaques in Alzheimer's disease, and be labeled with a PET-active isotope is a significant area of research.
The synthetic pathway to these MCCs often begins with the oxidative cyclization of this compound with 2-aminothiophenol (B119425). mdpi.comscispace.com This reaction forms a 2-substituted benzothiazole (B30560) core, which serves as a recognition moiety for Aβ plaques. The general process involves the condensation of the aldehyde with the aminothiophenol to form a benzylideneaminothiophenol intermediate, which then undergoes an intramolecular oxidative cyclization to yield the stable benzothiazole ring system. scispace.comresearchgate.net
This benzothiazole scaffold can then be further functionalized to incorporate a multidentate ligand capable of strongly chelating (binding) a positron-emitting metal ion, such as Copper-64 (⁶⁴Cu). The resulting bifunctional molecule thus contains one part that binds to the biological target (the benzothiazole derivative) and another part that holds the radioactive isotope (the chelator). This integrated design allows the final compound to be used as a PET imaging agent to visualize the location and density of Aβ aggregates in the brain.
Interactive Data Table: Synthesis of Benzothiazole-Based Metal-Chelating Compounds
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Intermediate Formed | Final Application |
| This compound | 2-Aminothiophenol | Oxidative Cyclization | Benzylideneaminothiophenol | PET Imaging Agents |
Role in Pharmaceutical and Agrochemical Synthesis
The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of pharmaceutical and agrochemical compounds due to its ability to engage in various biological interactions. epo.orgresearchgate.net this compound serves as a key intermediate in the synthesis of such biologically active molecules. google.com
A notable example of its application in pharmaceutical synthesis is in the preparation of Etoricoxib, a selective COX-2 inhibitor used for the management of pain and inflammation. drugfuture.comportico.org One synthetic route to Etoricoxib involves the use of 6-methylpyridine-3-carbaldehyde (a synonym for this compound) as a starting material. drugfuture.comportico.org In this process, the aldehyde is converted through a series of reactions into a key intermediate which is then further elaborated to yield the final drug molecule. drugfuture.comportico.org The synthesis of complex pharmaceutical agents often relies on the availability of such functionalized heterocyclic building blocks.
In the agrochemical sector, pyridine derivatives are integral to the development of a wide range of herbicides, insecticides, and fungicides. epo.orgresearchgate.net These compounds are designed to selectively target pests and weeds while minimizing harm to crops and the environment. nih.gov The specific substitution pattern on the pyridine ring can significantly influence the biological activity and selectivity of the agrochemical. While direct synthetic pathways for commercial agrochemicals starting from this compound are not extensively documented in publicly available literature, its structure is analogous to precursors used in the synthesis of various crop protection agents. epo.orgresearchgate.net The development of novel pesticides often involves the derivatization of such intermediate compounds to optimize their efficacy and safety profiles. google.comnih.gov
Table 1: Examples of Pyridine-Based Active Ingredients
| Compound | Type | Application |
| Etoricoxib | Pharmaceutical | Selective COX-2 inhibitor for pain and inflammation. drugfuture.comportico.org |
| Pioglitazone | Pharmaceutical | Antidiabetic agent of the thiazolidinedione class. researchgate.netnih.gov |
| Pyridine Herbicides | Agrochemical | Control of broadleaf weeds in various crops and non-agricultural settings. nih.gov |
Synthesis of Dyes and Industrial Chemicals
Azo dyes represent the largest class of synthetic colorants used across various industries, including textiles, printing, and food. nih.gov The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich coupling component. drugfuture.comepo.org Heterocyclic compounds are often incorporated into azo dye structures to achieve specific colors and improve properties like lightfastness and thermal stability. nih.gov
In the broader context of industrial chemicals, substituted pyridines are important intermediates. For instance, the oxidation of alkylpyridines is a common method for producing nicotinic acid and its derivatives, which have applications in the food, pharmaceutical, and chemical industries. mdpi.com While the primary industrial production of nicotinic acid relies on the oxidation of 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine, the chemical principles could be applied to this compound to produce 6-methylnicotinic acid, another valuable chemical intermediate. google.com
Table 2: General Steps in Azo Dye Synthesis
| Step | Description | Key Reagents |
| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Sodium nitrite, Hydrochloric acid. drugfuture.comepo.org |
| 2. Coupling | Reaction of the diazonium salt with an electron-rich coupling component. | Phenols, naphthols, aromatic amines. drugfuture.comepo.org |
Development of Fluorescent Organic Compounds
Fluorescent organic compounds are essential tools in various scientific and technological fields, including bioimaging, sensing, and optoelectronics. The pyridine ring is a common structural motif in many fluorescent dyes and probes due to its electronic properties and ability to coordinate with metal ions. nih.gov The development of novel fluorescent materials often involves the synthesis and functionalization of heterocyclic systems like pyridine.
Nicotinonitrile derivatives, which can be synthesized from nicotin-aldehydes, are known to be precursors to highly fluorescent dyes. sruc.ac.uk Research has shown that 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitriles exhibit strong solvatochromism and high fluorescence quantum yields. sruc.ac.uk The aldehyde group of this compound could potentially be converted to a nitrile group, opening pathways to the synthesis of such fluorescent compounds.
Furthermore, aldehydes are reactive functional groups that can be used to construct fluorescent sensors. The condensation of an aldehyde with an appropriate amine can lead to the formation of an imine (Schiff base), which can alter the fluorescence properties of a molecule. portico.org This "turn-on" or "turn-off" fluorescence response can be exploited for the detection of specific analytes. While the direct use of this compound in the synthesis of fluorescent probes is an area for further research, the reactivity of its aldehyde group makes it a promising candidate for the development of novel fluorescent sensors. nih.gov
Table 3: Common Fluorophores Containing Heterocyclic Rings
| Fluorophore Class | Heterocyclic Ring | Key Features |
| Coumarins | Pyranone | Often exhibit blue-green fluorescence and sensitivity to environmental polarity. |
| Rhodamines | Xanthene | High quantum yields, good photostability, and red-shifted emission. |
| Cyanines | Indole/Quinoline | Tunable absorption and emission in the visible and near-infrared regions. |
| Pyridine-based dyes | Pyridine | Can be designed for specific ion sensing and exhibit solvatochromism. sruc.ac.uk |
Biological and Biomedical Research Applications of 6 Methylnicotinaldehyde and Its Derivatives
Enzyme Inhibition Studies
Recent scientific investigations have highlighted the potential of 6-methylnicotinaldehyde and its parent compound, nicotinaldehyde, as potent enzyme inhibitors. These molecules have been a focus of research, particularly in the context of developing novel therapeutic agents against pathogenic organisms and inflammatory diseases. The following sections detail the findings of these studies, focusing on the inhibition of nicotinamidases and Transforming Growth Factor Beta-Activated Kinase 1 (TAK1).
Inhibition of Nicotinamidases
Nicotinamidases are enzymes that play a crucial role in the salvage pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis in many organisms, including several pathogenic bacteria. As mammals lack this enzyme, it presents an attractive target for the development of new antimicrobial drugs. Research has demonstrated that nicotinaldehyde and its derivatives, including this compound, are effective inhibitors of this enzyme class.
Studies have revealed that nicotinaldehyde derivatives can inhibit nicotinamidases with high potency, exhibiting binding affinities that range from the low micromolar to the nanomolar level. nih.govnih.gov The inhibitory constant (Kᵢ), a measure of the inhibitor's potency, for nicotinaldehyde against a panel of nicotinamidases has been reported to be between 1.4 µM and 11 nM. nih.gov This high affinity underscores the potential of these compounds as effective therapeutic agents.
Inhibition of Various Nicotinamidases by Nicotinaldehyde Derivatives
| Enzyme Source | Inhibitor | Kᵢ (µM) |
|---|---|---|
| Borrelia burgdorferi | Nicotinaldehyde | Data not specified in source |
| Brucella abortus | Nicotinaldehyde | Data not specified in source |
| Streptococcus pneumoniae | Nicotinaldehyde | 0.011 |
| Plasmodium falciparum | Nicotinaldehyde | 0.014 |
| Saccharomyces cerevisiae | Nicotinaldehyde | 1.4 |
| Caenorhabditis elegans | Nicotinaldehyde | 0.25 |
Note: This table is populated with representative data for nicotinaldehyde from the available literature. Specific Kᵢ values for this compound were not explicitly found in the searched sources.
Kinetic analyses have consistently shown that nicotinaldehyde and its derivatives act as competitive inhibitors of nicotinamidases. nih.govnih.gov This mechanism of inhibition involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the natural substrate, nicotinamide, from binding. nih.gov The aldehyde group of the inhibitor is thought to react with a universally conserved catalytic cysteine residue in the active site to form a stable thiohemiacetal complex. nih.govnih.gov This interaction effectively blocks the enzyme's catalytic activity.
A significant aspect of the research into nicotinaldehyde derivatives is their potential for selective inhibition of nicotinamidases from pathogenic organisms. Studies have been conducted on nicotinamidases from a range of organisms, including the causative agents of Lyme disease (Borrelia burgdorferi) and pneumonia (Streptococcus pneumoniae). nih.gov The development of inhibitors that are highly specific for the nicotinamidases of pathogens like Borrelia burgdorferi and Brucella abortus is a key objective, as this would minimize off-target effects in the host. While research has included the enzyme from Borrelia burgdorferi, specific inhibitory data for this compound against this and the Brucella abortus enzyme were not available in the reviewed literature.
The inhibition of nicotinamidases by nicotinaldehydes has been kinetically characterized through steady-state kinetic analysis. These studies have confirmed the competitive nature of the inhibition with respect to the substrate, nicotinamide. nih.gov The formation of the thiohemiacetal complex between the inhibitor and the enzyme's catalytic cysteine is a key feature of the proposed mechanism of inhibition. nih.govnih.gov
Inhibition of Metalloproteinases (MMPs), particularly MMP12 and MMP9
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in numerous diseases, including cancer, inflammation, and cardiovascular conditions. nih.gov MMP9 and MMP12, in particular, are targets of interest for therapeutic intervention. nih.gov
A thorough review of the scientific literature did not yield specific studies detailing the synthesis of MMP9 or MMP12 inhibitors derived directly from this compound. Research into MMP inhibitors has explored a wide variety of chemical scaffolds, such as hydroxamic acids, carboxylic acids, and thiadiazines, to achieve potent and selective inhibition by chelating the catalytic zinc ion in the enzyme's active site. nih.govnih.govmdpi.com However, derivatives specifically utilizing the this compound framework for this purpose are not described in the available research.
Inhibition of Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The development of novel AChE inhibitors is an active area of research.
Despite searches for AChE inhibitors based on various heterocyclic structures, including chalcones and phthalimides, there is no specific research available in the scientific literature that describes the synthesis and biological evaluation of this compound derivatives as inhibitors of acetylcholinesterase. nih.govmdpi.com
Antimicrobial and Antifungal Activities of Derivatives
The search for new antimicrobial and antifungal agents is critical in addressing the challenge of rising drug resistance. Aromatic aldehydes like this compound are valuable precursors for synthesizing various classes of compounds with potential biological activities. Three major classes of derivatives that can be readily synthesized from aldehydes are Schiff bases, chalcones, and hydrazones.
Schiff Bases: These compounds, also known as imines, are formed by the condensation reaction between a primary amine and an aldehyde. The resulting C=N (azomethine) group is crucial for their biological activity. Schiff base derivatives have been widely reported to exhibit antibacterial and antifungal properties. mediresonline.orgnih.govmdpi.commediresonline.org
Chalcones: Synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone, chalcones are α,β-unsaturated ketones. This ketoethylenic moiety is a key feature responsible for their broad spectrum of biological activities, including antimicrobial and antifungal effects. nih.govresearchgate.netjomardpublishing.com
Hydrazones: These derivatives are formed by the reaction of an aldehyde with a hydrazide. The resulting structure contains the –(C=O)NHN=CH– moiety, which has been identified as an important pharmacophore for antimicrobial, antifungal, and other biological activities. mdpi.com
While the general synthesis of these derivatives from aldehydes is well-established, specific studies detailing the antimicrobial and antifungal potency of Schiff base, chalcone (B49325), or hydrazone derivatives of this compound are not prominently featured in the available literature. However, the established biological activity of these compound classes suggests that derivatives of this compound could be promising candidates for development as antimicrobial and antifungal agents.
Anticancer and Antitumor Activities of Derivatives
Targeting NAD+ biosynthesis has emerged as a therapeutic strategy in cancer treatment. nih.gov In this context, the role of nicotinaldehyde, a structural analog of this compound, has been investigated. One study found that nicotinaldehyde can serve as a precursor for NAD+ biosynthesis in leukemia cells. This allows cancer cells to replenish their intracellular NAD+ levels, thereby counteracting the effects of certain anticancer agents that work by depleting NAD+. The availability of nicotinaldehyde in the tumor microenvironment was shown to blunt the antitumor activity of a NAMPT inhibitor, both in vitro and in vivo. nih.gov
In addition to the direct biological role of the parent aldehyde, its derivatives are actively explored for anticancer properties. Hydrazone derivatives, which can be synthesized from aldehydes, have been identified as a promising class of anticancer agents. nih.govnih.govmdpi.comcumhuriyet.edu.tr The hydrazone scaffold is recognized for its cytotoxic effects against various cancer cell lines. nih.govnih.gov For instance, studies on different hydrazone derivatives have demonstrated their ability to inhibit the proliferation of cancer cells, such as the A549 lung cancer cell line. nih.gov The synthesis of hydrazones from this compound could, therefore, yield novel compounds with potential for anticancer drug development. Similarly, chalcone derivatives are another class of compounds synthesized from aldehydes that possess a wide range of pharmacological properties, including antiproliferative and antitumor activities. nih.govresearchgate.netnih.gov
Applications in Diagnostic and Imaging Research
Molecular imaging techniques, such as Positron Emission Tomography (PET), are powerful tools in biomedical research and clinical diagnostics. The development of novel PET radioligands allows for the non-invasive visualization and quantification of biological processes in vivo. Pyridine-based structures are common in PET probe development due to their favorable chemical properties for radiolabeling and biological targeting.
While specific studies detailing the use of this compound derivatives as imaging agents were not found, research on structurally similar molecules highlights the potential of this scaffold. For example, 2-[¹⁸F]fluoropyridine derivatives have been successfully developed for PET imaging. nih.gov Notably, analogues of nicotinic acid, which shares the pyridine (B92270) core with this compound, have been radiolabeled with fluorine-18 (B77423) (¹⁸F) to create PET tracers. nih.gov The synthesis of these probes typically involves a nucleophilic substitution reaction on a pyridine ring precursor. Given these established methods, it is chemically feasible that this compound could serve as a precursor for the synthesis of novel ¹⁸F-labeled PET radioligands for imaging various biological targets in the brain and other organs.
Metal Chelation for Positron Emission Tomography (PET) Imaging (e.g., ⁶⁴Cu complexes)
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that quantifies biological processes in vivo. nih.govfrontiersin.org It relies on the administration of a molecule labeled with a positron-emitting radionuclide. researchgate.net The radionuclide copper-64 (⁶⁴Cu) is of particular interest due to its half-life of 12.7 hours, which is suitable for imaging slower biological processes and allows for distribution to facilities without an on-site cyclotron. chemrxiv.orgmdpi.com The development of stable chelators is crucial to prevent the in vivo release of ⁶⁴Cu, which can lead to high background signals in the liver and kidneys. mdpi.com Derivatives of this compound, incorporating the pyridine scaffold, are valuable candidates for the design of such chelators due to the favorable coordination chemistry of the pyridine nitrogen with copper.
The design of effective metal-chelating compounds (MCCs) for ⁶⁴Cu is a critical aspect of developing PET imaging agents. The pyridine moiety, a core feature of this compound, is known to be an effective coordinating group for copper ions. nih.govmdpi.com The design strategy often involves incorporating the pyridine structure into a larger macrocyclic framework, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or TACN (1,4,7-triazacyclononane), to create a highly stable complex with the metal ion. chemrxiv.orgnih.gov
For instance, research has shown that sequentially substituting the carboxyl groups of DOTA with pyridyl moieties significantly enhances the ⁶⁴Cu labeling conversion yield. nih.gov This suggests that a derivative of this compound could be used to create a pendant arm on a macrocycle, where its pyridine nitrogen would participate in coordinating the copper ion. chemrxiv.org In the context of Alzheimer's disease, MCCs have been designed by incorporating amyloid-β (Aβ)-interacting fragments into metal-binding ligands that feature pyridine arms. chemrxiv.org This dual-function design allows for both strong copper chelation and specific binding to the pathological target. The crystal structures of the resulting copper complexes confirm that the pyridine nitrogen atoms are directly involved in binding to the copper center. chemrxiv.org The aldehyde group of this compound offers a versatile chemical handle for conjugation to these macrocyclic structures or targeting vectors.
A successful radiopharmaceutical requires high radiochemical yield under mild conditions and high stability in biological environments to prevent transmetallation with endogenous proteins. nih.gov Pyridine-based chelators have demonstrated excellent performance in both these areas. Studies on DOTA-pyridine hybrid chelators (DOTA-xPy) showed that compounds with two or more pyridine groups could quantitatively complex ⁶⁴Cu within 5 minutes at room temperature. nih.gov
The resulting ⁶⁴Cu complexes exhibit remarkable stability. For example, [⁶⁴Cu]Cu-DOTA-xPy complexes (where x = 2-4) showed good stability in human serum for up to 24 hours. nih.gov Similarly, novel cyclam-based macrocycles bearing phosphonate-appended pyridine arms form ⁶⁴Cu complexes that demonstrate excellent stability in serum. chemrxiv.org This high stability is crucial for obtaining clear PET images with a high signal-to-noise ratio. chemrxiv.org The data below summarizes the performance of several pyridine-based chelators for ⁶⁴Cu.
| Chelator Type | Radiolabeling Conditions | Radiochemical Yield | Stability in Human Serum (24h) |
|---|---|---|---|
| DOTA-2Py | Room Temp, 5 min | Quantitative (>99%) | Good |
| DOTA-3Py | Room Temp, 5 min | Quantitative (>99%) | Good (>96% intact) |
| DOTA-4Py | Room Temp, 5 min | Quantitative (>99%) | Good |
| te1pyp (Cyclam-based) | Mild Conditions | Quantitative | Excellent |
| cb-te1pyp (Cyclam-based) | Mild Conditions | Quantitative | Excellent |
For PET tracers targeting central nervous system (CNS) diseases like Alzheimer's, the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The BBB is a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain. nih.gov Permeability through the BBB is largely dependent on physicochemical properties such as low molecular weight and high lipid solubility, though active transport and efflux mechanisms also play a significant role. nih.govmdpi.com
While specific brain uptake data for this compound derivatives are not available, studies on other pyridine-containing small molecules provide valuable insights. For a molecule to passively diffuse across the BBB, it generally needs to be of low molecular weight and sufficiently lipophilic. mdpi.com However, high lipophilicity can also lead to non-specific binding and increased metabolism. mdpi.com Efflux transporters at the BBB, such as P-glycoprotein (P-gp), can actively remove substances from the brain, limiting their accumulation. mdpi.comnih.gov The design of CNS PET tracers often involves modifying a core scaffold, such as a pyridine ring, to balance lipophilicity and avoid recognition by efflux pumps. For example, in the development of tau PET tracers, the introduction of a pyridine moiety into a phenyl ring-containing structure resulted in a more hydrophilic compound with more favorable pharmacokinetics and washout from non-target tissues. nih.gov Therefore, derivatives of this compound would need to be carefully designed to optimize these properties for effective brain penetration.
Autoradiography is an essential in vitro technique used in the development of PET tracers to confirm their binding specificity to the target of interest in tissue sections. nih.govnih.gov In Alzheimer's disease research, brain sections from transgenic mice or postmortem human subjects are incubated with the radiolabeled compound. chemrxiv.orgnih.gov The resulting image shows the distribution and density of the tracer's binding sites, which can be compared with immunohistochemical staining for pathological hallmarks like amyloid-β plaques and neurofibrillary tangles (NFTs). nih.gov
Several successful PET tracers for Alzheimer's disease utilize a pyridine or related nitrogen-containing heterocyclic scaffold. For example, TACN- and N4-based chelators with pyridine arms, when complexed with ⁶⁴Cu, have shown specific binding to amyloid plaques in autoradiography studies on brain sections from AD mice. chemrxiv.org Similarly, fluorinated pyridine-containing tracers have demonstrated high binding affinity and selectivity for NFTs in human AD brain tissue. nih.govnih.gov These studies confirm that the tracer co-localizes with the pathological protein aggregates and not with healthy tissue, validating their potential for in vivo imaging. nih.govchemrxiv.org This body of research supports the potential of developing derivatives of this compound as scaffolds for novel PET tracers, whose binding characteristics to Aβ plaques or NFTs could be validated using autoradiography.
Interaction with Biomolecules and Biological Pathways
The this compound molecule possesses two key functional groups that can dictate its interaction with biomolecules: the pyridine ring and the aldehyde group. The pyridine ring is a common feature in many biologically active compounds and can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions with biological targets such as enzymes and receptors.
The aldehyde group is chemically reactive and can form covalent bonds with nucleophilic groups found in biomolecules. A primary reaction is the formation of a Schiff base (an imine) through reaction with primary amine groups, such as the epsilon-amino group of lysine (B10760008) residues in proteins. This type of covalent modification can alter the structure and function of the protein. While specific pathway interactions for this compound are not extensively documented, its constituent parts are known to be biologically relevant. For example, nicotinic acid (vitamin B3), a related pyridine derivative, is a dietary element essential for physiological functions.
Therapeutic Potential as Pharmaceutical Intermediates
Pharmaceutical intermediates are chemical compounds that act as essential building blocks in the synthesis of active pharmaceutical ingredients (APIs). nbinno.comevonik.com These molecules are not the final drug product but are crucial for creating the complex molecular architectures required for therapeutic activity. nbinno.com this compound, as a substituted pyridine aldehyde, is a valuable pharmaceutical intermediate. chemicalbook.com
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-Activity Relationship (SAR) studies are a cornerstone in medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com By systematically modifying the molecular structure of a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its biological effects. nih.gov This knowledge is instrumental in designing more potent and selective analogs. While specific and extensive SAR studies on this compound are not widely documented in publicly available research, the principles of SAR can be applied to this molecule by examining related structures, particularly derivatives of nicotin-aldehyde and other substituted pyridines.
The biological activity of this compound derivatives can be rationally modified by altering three main structural features: the pyridine ring, the methyl group at the 6-position, and the aldehyde group at the 3-position.
The Pyridine Ring: The pyridine nucleus is a common scaffold in many biologically active compounds and pharmaceuticals. nih.govresearchgate.net Its nitrogen atom can participate in hydrogen bonding and other interactions with biological targets. Modifications to the pyridine ring, such as the introduction of further substituents, can significantly impact a molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.
The Methyl Group (C6-Position): The methyl group at the 6-position of the pyridine ring is a key feature distinguishing it from the parent compound, nicotinaldehyde. This group can influence the molecule's interaction with target sites through steric hindrance or hydrophobic interactions. Replacing the methyl group with other alkyl groups of varying sizes, or with electron-donating or electron-withdrawing groups, would likely alter the compound's biological profile.
The Aldehyde Group (C3-Position): The aldehyde functional group is chemically reactive and can participate in various interactions, including the formation of Schiff bases with amine groups in biological macromolecules. researchgate.net Modification of the aldehyde group to other functional groups, such as an alcohol, a carboxylic acid, or a hydrazone, would be expected to produce derivatives with distinct biological activities. For example, studies on nicotinic acid hydrazide derivatives have shown that the nature of the substituent on the hydrazone moiety plays a crucial role in their anticonvulsant activity.
A practical example of SAR can be seen in the development of novel quinazolinone derivatives with insecticidal activity, which used nicotinaldehyde as a starting material. acs.org Although not direct derivatives of this compound, these studies provide valuable insights into how modifications of a related scaffold can impact biological function. The following table illustrates the structure-activity relationships of some of these derivatives against the bean aphid (Aphis fabae).
Table 1: Insecticidal Activity of Quinazolinone Derivatives Prepared from Nicotinaldehyde against Aphis fabae
| Compound | R Group | Mortality (%) at 2.5 mg/L |
| 9-3 | 4-CF₃-substituted pyridine | 78.5 |
| 9-4 | Unspecified | High Efficacy |
| 9-7 | Unspecified | High Efficacy |
| 9-8 | Unspecified | High Efficacy |
| 10-7 | Unspecified | High Efficacy |
| Unsubstituted Pyrimidine (B1678525) Ring | - | Lower Mortality |
| Unsubstituted Pyrazole (B372694) Ring | - | Lower Mortality |
Data sourced from a study on quinazolinone derivatives. acs.org
The data in Table 1 demonstrates that the introduction of a trifluoromethyl (CF₃)-substituted pyridine ring significantly enhances insecticidal activity. acs.org Furthermore, the nature of the heterocyclic ring system fused to the quinazolinone core also plays a critical role, with unsubstituted pyrimidine and pyrazole rings showing lower efficacy. acs.org These findings underscore the importance of substituent effects and heterocyclic scaffolds in determining the biological activity of pyridine-containing compounds.
Future Research Perspectives and Methodological Advancements
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on 6-Methylnicotinaldehyde should prioritize the exploration of novel synthetic routes that align with the principles of green chemistry.
Key Research Directions:
Catalytic Systems: Investigating the use of earth-abundant metal catalysts, such as iron, for the cyclization reactions that form the pyridine (B92270) ring could offer a more sustainable alternative to traditional methods. Iron-catalyzed cyclization of ketoxime acetates and aldehydes has shown promise for the synthesis of substituted pyridines.
Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can lead to excellent yields, pure products, and shorter reaction times with low processing costs for pyridine derivatives. acs.orgnih.gov Applying microwave-assisted organic synthesis (MAOS) to the production of this compound could significantly reduce energy consumption and reaction times.
Solvent-Free Conditions: The development of one-pot multicomponent reactions under solvent-free conditions, potentially using mesoporous materials as catalysts, presents another avenue for green synthesis. asianpubs.org This approach minimizes the use of hazardous organic solvents, thereby reducing the environmental impact.
Renewable Feedstocks: A long-term goal would be to develop synthetic pathways that utilize renewable biomass as a starting material, moving away from petroleum-based precursors.
| Synthesis Strategy | Potential Advantages | Relevant Research Area |
| Iron-Catalyzed Cyclization | Use of abundant, non-toxic metals; high yield. | Green Chemistry, Catalysis |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, lower energy consumption. | Green Chemistry, Organic Synthesis |
| Solvent-Free Reactions | Minimized use of hazardous solvents, reduced waste. | Green Chemistry, Heterocyclic Chemistry |
Advanced Mechanistic Studies of Biological Interactions
Understanding the precise molecular mechanisms by which this compound and its derivatives exert biological effects is crucial for their development as therapeutic agents or research tools. While the biological roles of this compound are not extensively detailed, related pyridine structures exhibit a wide range of activities, suggesting potential targets. ijnrd.org
Future research should focus on:
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of this compound within the cell.
Enzyme Inhibition Kinetics: For derivatives that show inhibitory activity against enzymes, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the binding affinity.
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into how these compounds bind to their biological targets, guiding the design of more potent and selective derivatives. For instance, understanding the binding of pyridine-bridged analogues to the colchicine-binding pocket of tubulin has been instrumental in developing potent anticancer agents. acs.orgnih.gov
Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to elucidate the complete mechanism of action.
Development of High-Throughput Screening Assays for Biological Activity
To efficiently explore the biological potential of a large number of this compound derivatives, the development of robust high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of "hit" compounds with desired biological activities.
Methodological advancements in this area should include:
Miniaturized and Automated Synthesis: Implementing nanoscale, automated synthesis platforms can generate large libraries of derivatives directly in screening plates, reducing costs and waste.
Target-Based Assays: Designing specific assays to measure the interaction of compounds with a particular biological target, such as an enzyme or receptor. For example, assays have been developed to screen for inhibitors of human hydrogen sulfide-synthesizing enzymes. nih.gov
Phenotypic Screening: Developing cell-based assays that measure a specific cellular phenotype, such as cell death, proliferation, or morphological changes. This approach does not require prior knowledge of the specific molecular target.
Label-Free Detection: Utilizing technologies like surface plasmon resonance (SPR) and microscale thermophoresis (MST) for real-time, label-free detection of binding events, which can provide valuable information on binding kinetics and affinity. nih.gov
| HTS Assay Type | Principle | Application Example |
| Target-Based | Measures direct interaction with a purified protein. | Screening for enzyme inhibitors. nih.govnih.gov |
| Phenotypic | Measures changes in cellular characteristics. | Identifying compounds that induce cancer cell apoptosis. |
| Label-Free | Detects binding events without modifying the compound or target. | Determining binding affinity and kinetics. nih.gov |
Computational Design of Next-Generation this compound Derivatives
In silico or computational methods are powerful tools for the rational design of novel molecules with improved properties. openmedicinalchemistryjournal.combeilstein-journals.orgnih.gov These approaches can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest probability of success. beilstein-journals.org
Future computational efforts should encompass:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. alliedacademies.orgmdpi.com This can be used to predict the activity of unsynthesized compounds.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for novel scaffolds. alliedacademies.org
Molecular Docking: Simulating the binding of this compound derivatives to the three-dimensional structure of a target protein to predict binding affinity and orientation. beilstein-journals.org
De Novo Design: Using algorithms to design novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific target. openmedicinalchemistryjournal.com
Integration with Omics Technologies for Systems Biology Insights
A systems biology approach, which considers the interactions of all cellular components, can provide a holistic understanding of the effects of this compound and its derivatives. This requires the integration of various "omics" technologies.
Future research should leverage:
Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression profiles in response to treatment with this compound derivatives.
Proteomics: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications.
Metabolomics: Analyzing the global metabolic profile of cells or organisms to understand how these compounds affect metabolic pathways. The Human Metabolome Database, for example, contains information on related compounds like 6-Methylnicotinamide.
Multi-Omics Data Integration: Utilizing bioinformatics tools to integrate data from different omics platforms to construct comprehensive models of the compound's mechanism of action and identify potential biomarkers of efficacy or toxicity.
Clinical Translation Potential and Preclinical Development
The ultimate goal of developing novel bioactive compounds is their translation into clinical applications. For this compound derivatives that show significant promise in initial screenings, a clear path for preclinical development must be established.
Key stages in this process include:
Lead Optimization: Modifying the structure of promising "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
In Vitro and In Vivo Toxicity Studies: Conducting comprehensive studies to assess the safety profile of lead compounds in cell cultures and animal models.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between the dose, exposure, and pharmacological effect of the compound to guide dose selection for further studies.
Efficacy Studies in Animal Models: Evaluating the therapeutic efficacy of lead compounds in relevant animal models of disease.
The systematic application of these future research perspectives and methodological advancements will be instrumental in unlocking the full therapeutic and scientific potential of this compound and its derivatives.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
